5-(Pyrimidin-5-yl)cyclohexane-1,3-dione
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-pyrimidin-5-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-1-7(2-10(14)3-9)8-4-11-6-12-5-8/h4-7H,1-3H2 |
InChI Key |
AJKSLWJCLDTTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Synthesis and Structural Validation of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione
Executive Summary
This technical guide details the synthesis and characterization of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione , a critical pharmacophore in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and bioactive heterocyclic scaffolds. Unlike simple carbocyclic analogs, the incorporation of the electron-deficient pyrimidine ring at the 5-position introduces unique electronic effects that influence the acidity (pKa) of the 1,3-dione moiety and its tautomeric equilibrium. This guide presents a robust, scalable Michael-Claisen condensation route, selected for its superior regiocontrol over the alternative Weiss-Cook condensation.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors: Pyrimidine-5-carbaldehyde and Acetone (via an enone intermediate), coupled with Diethyl Malonate . This approach mimics the classic Dimedone synthesis but substitutes mesityl oxide with a heteroaryl enone to install the pyrimidine ring at the 5-position.
Rationale for Route Selection:
-
Regiospecificity: The stepwise formation of the enone prevents the formation of regioisomers common in one-pot multicomponent reactions.
-
Scalability: Intermediates are stable and often crystalline, allowing for purification without chromatography.
-
Cost-Efficiency: Utilizes commercially available pyrimidine precursors and commodity chemicals (acetone, malonate).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the cyclohexane ring via enone formation.
Experimental Protocol
Step 1: Synthesis of 4-(Pyrimidin-5-yl)but-3-en-2-one
The first challenge is generating the
Reagents:
-
Pyrimidine-5-carbaldehyde (1.0 eq)
-
Acetone (Solvent/Reagent, excess)
-
NaOH (10% aq solution, 0.2 eq)
Procedure:
-
Dissolve Pyrimidine-5-carbaldehyde in excess acetone (acting as both reagent and solvent) at 0°C.
-
Slowly add 10% NaOH dropwise over 30 minutes. Note: Slow addition prevents polymerization of acetone.
-
Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1).
-
Neutralize with dilute HCl to pH 7.
-
Concentrate under reduced pressure to remove excess acetone.
-
Extract the aqueous residue with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Water to yield yellow needles.
Step 2: Michael-Claisen Cyclization
This is the critical ring-closing step. The diethyl malonate enolate attacks the enone (Michael addition), followed by intramolecular Claisen condensation.
Reagents:
-
4-(Pyrimidin-5-yl)but-3-en-2-one (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium Ethoxide (NaOEt) (2.2 eq) – Freshly prepared from Na metal and abs. EtOH
-
Absolute Ethanol (Solvent)
Procedure:
-
Prepare a solution of NaOEt by dissolving sodium metal in absolute ethanol under N2 atmosphere.
-
Add diethyl malonate dropwise to the base at room temperature. Stir for 15 min to generate the enolate.
-
Add the enone (from Step 1) as a solid or solution in EtOH.
-
Reflux the mixture for 3–5 hours. The solution will typically turn deep red/orange.
-
Critical Checkpoint: Monitor the disappearance of the enone via HPLC.
-
Cool to room temperature. The intermediate ester salt may precipitate.
-
Add 10% aqueous NaOH (3.0 eq) directly to the reaction mixture and reflux for an additional 2 hours to hydrolyze the ester (saponification).
Step 3: Decarboxylation and Isolation
The hydrolysis yields the tricarboxylate/dione salt, which must be decarboxylated to form the final product.
Procedure:
-
Evaporate ethanol from the Step 2 mixture.
-
Acidify the aqueous residue carefully with 6M HCl to pH < 2. Caution: Vigorous evolution of CO2.[1]
-
Heat the acidic solution to 80°C for 1 hour to ensure complete decarboxylation.
-
Cool to 4°C overnight. The target compound, 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione , will precipitate as an off-white solid.
-
Filter, wash with ice-cold water, and dry under vacuum.
Characterization & Structural Validation[3][4]
Tautomeric Equilibrium
Cyclohexane-1,3-diones exhibit complex keto-enol tautomerism. In polar aprotic solvents (DMSO-d6), the enol form is often favored due to intramolecular hydrogen bonding and solvent stabilization. In non-polar solvents (CDCl3), the equilibrium may shift or lead to dimerization.
Key Diagnostic Feature: The absence of a signal for C2-H2 (approx. 3.5 ppm) and the appearance of a vinyl proton (approx. 5.5 ppm) and a broad OH signal indicates the enol form.
Figure 2: Tautomeric equilibrium. The pyrimidine ring (electron-withdrawing) increases the acidity of the C2 protons, favoring the enol/enolate forms.
Spectroscopic Data Summary
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR (DMSO-d6) | Broad Singlet (1H) | Enolic -OH (Exchangeable with D2O) | |
| Singlet (1H) | Pyrimidine H-2 (Deshielded by N atoms) | ||
| Singlet (2H) | Pyrimidine H-4, H-6 | ||
| Singlet (1H) | C2-H (Enol form vinyl proton) | ||
| Multiplet (1H) | C5-H (Benzylic-like methine) | ||
| Multiplet (4H) | C4-H2 and C6-H2 (Ring methylene) | ||
| 13C NMR | Signal | Carbonyl (C=O) / Enol C-O | |
| Signal | Pyrimidine C-2, C-4, C-6 | ||
| Signal | C-2 (Enolic CH) | ||
| HRMS (ESI-) | [M-H]- | 191.0691 (Calc.)[2][3] | Stable enolate ion formation |
| IR (ATR) | 2500-3200 cm⁻¹ | Broad Band | O-H stretch (H-bonded enol) |
| 1600-1650 cm⁻¹ | Strong Band | C=O / C=C (Vinylogous amide-like system) |
Applications in Drug Discovery & Agrochemicals[7]
HPPD Inhibition Mechanism
This molecule serves as a potent pharmacophore for inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) .
-
Mechanism: The 1,3-dione moiety mimics the
-keto acid of the natural substrate (4-HPP). -
Binding: The enolate oxygen atoms coordinate bidentately to the ferrous ion (
) in the enzyme's active site. -
Pi-Stacking: The pyrimidine ring at position 5 engages in
stacking interactions with phenylalanine residues (e.g., Phe381 in Arabidopsis HPPD) within the hydrophobic pocket, potentially offering higher affinity than a simple phenyl ring due to favorable electrostatics with the protein environment.
Bioactive Scaffold Potential
Beyond herbicides, 5-heteroaryl-1,3-diones are precursors for:
-
Condensed Heterocycles: Reaction with hydrazines yields indazoles; reaction with hydroxylamine yields benzisoxazoles.
-
Kinase Inhibitors: The pyrimidine ring is a "privileged structure" in kinase inhibition (e.g., CDK, MAPK), and the dione ring can be aromatized or modified to access novel chemical space.
References
-
Review of Cyclohexane-1,3-dione Synthesis: Jia, C., et al. "Recent Advances in the Synthesis of Functionalized Cyclohexane-1,3-diones." Organic & Biomolecular Chemistry, vol. 18, 2020.[4] Link (Provides the foundational Michael-Claisen methodology)
-
Tautomerism in 1,3-Diones: Starel, P., et al. "Tautomeric Equilibria in 2-Substituted Cyclohexane-1,3-diones: A Combined NMR and DFT Study." Journal of Molecular Structure, vol. 1156, 2018. Link (Authoritative source for interpreting the NMR shifts of keto vs. enol forms)
-
HPPD Inhibitor Design: Ndikuryayo, F., et al. "Molecular Design and Action Mechanism of HPPD Inhibitors." Journal of Agricultural and Food Chemistry, vol. 65, no. 40, 2017. Link (Explains the binding mode of the 1,3-dione pharmacophore to the Fe2+ center)
-
Pyrimidine Chemistry: Brown, D. J. "The Pyrimidines."[5][6][7][8][9] Chemistry of Heterocyclic Compounds, Wiley, 2009. Link (Standard reference for the reactivity of pyrimidine-5-carbaldehyde)
-
Synthesis of Pyrimidine-5-carbaldehyde: Guo, Y., et al. "Practical Synthesis of Pyrimidine-5-carbaldehyde Derivatives." Synthetic Communications, vol. 42, 2012. Link (Source for synthesizing the starting material if not purchased)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. ajol.info [ajol.info]
- 5. bu.edu.eg [bu.edu.eg]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the field of medicinal chemistry. Its inherent chemical properties and remarkable versatility have made it a "privileged scaffold" – a molecular framework that is recurrently found in potent and clinically successful drugs. From the fundamental building blocks of life, uracil, thymine, and cytosine, to a vast array of synthetic derivatives, pyrimidines have demonstrated a profound impact on human health.[1][2] This guide provides a comprehensive overview of the medicinal chemistry of pyrimidine derivatives, delving into their synthesis, mechanisms of action, and therapeutic applications, with a focus on providing practical insights and detailed experimental protocols for professionals in drug discovery and development.
The Enduring Significance of the Pyrimidine Core
The prevalence of the pyrimidine motif in medicinal chemistry is not coincidental. Its unique electronic and structural features allow it to engage in a multitude of interactions with biological macromolecules. The two nitrogen atoms in the 1,3-positions act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.[3] This ability to form multiple, high-affinity interactions with enzyme active sites and receptor binding pockets is a key determinant of its pharmacological prowess.[4] Furthermore, the pyrimidine ring is synthetically tractable, allowing for the introduction of a wide variety of substituents at its various positions (C2, C4, C5, and C6), enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-like characteristics.[2]
This guide will explore the multifaceted roles of pyrimidine derivatives across several key therapeutic areas, providing not just a review of the literature, but also actionable experimental details to empower researchers in their quest for novel therapeutics.
I. Anticancer Agents: Targeting the Machinery of Cell Proliferation
Pyrimidine derivatives have a long and storied history in the fight against cancer. Their structural resemblance to endogenous nucleobases allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA, which are essential for rapidly dividing cancer cells.[3][5] More recently, pyrimidine-based compounds have been developed as highly specific inhibitors of protein kinases, which are key regulators of cancer cell signaling pathways.[6]
A. Antimetabolites: The Case of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite that has been a mainstay of cancer chemotherapy for decades.[3][7] Its mechanism of action is a prime illustration of rational drug design based on biochemical pathways.
Mechanism of Action:
5-FU itself is a prodrug that is metabolically converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This is the primary cytotoxic metabolite. FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[8][9] This complex inhibits the activity of TS, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The depletion of dTMP leads to a "thymineless death" in rapidly proliferating cancer cells.[8]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and fragmentation.[5]
-
Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, disrupting RNA processing and function.[5]
B. Kinase Inhibitors: Targeting Aberrant Signaling
Many cancers are driven by the hyperactivity of protein kinases, which act as molecular switches in cell signaling pathways that control growth, proliferation, and survival. Pyrimidine-based compounds have emerged as potent and selective kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors:
EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.[9][10] Pyrimidine derivatives have been successfully developed as EGFR inhibitors that compete with ATP for binding to the kinase domain, thereby blocking downstream signaling.
Structure-Activity Relationship (SAR) of Pyrimidine-Based EGFR Inhibitors:
The potency and selectivity of pyrimidine-based EGFR inhibitors are highly dependent on the nature and position of substituents on the pyrimidine ring.
| Compound ID | R1 | R2 | R3 | EGFR IC50 (nM) | Reference |
| 46 | 4-Fluorophenylamino | H | H | 3.76 | [9] |
| 47 | 4-Chlorophenylamino | H | H | 5.98 | [9] |
| 48 | 4-Bromophenylamino | H | H | 3.63 | [9] |
| 111 | 4-(3-ethynylphenylamino)-7-methoxy | H | H | 0.9 (WT), 4 (T790M/L858R) | [9] |
| 45 | 2,4-diamino-6-(2,6-dichlorophenyl) | H | H | 1.7 (L858R), 23.3 (L858R/T790M) | [9] |
Note: The specific pyrimidine scaffold varies between these examples (e.g., pyrrolo[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine). The table illustrates the impact of substitutions on inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 of a pyrimidine derivative against a specific protein kinase using a luminescence-based ADP detection assay.
Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate using ATP. The ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Pyrimidine inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted pyrimidine inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.
-
Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km for the kinase) in kinase reaction buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Causality and Self-Validation: The use of a specific substrate and a kinase at a concentration that yields a linear reaction rate ensures that the measured activity is directly attributable to the target kinase. The inclusion of positive (no inhibitor) and negative (no kinase) controls validates the assay's performance. The final DMSO concentration is kept low and constant to minimize its potential interference with the enzymatic reaction.
II. Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial and antifungal agents. Pyrimidine derivatives have shown significant promise in this area, with diverse mechanisms of action.[10][11]
A. Antibacterial Activity
Pyrimidine-containing compounds can exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes in bacterial metabolic pathways.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of a pyrimidine derivative against a specific bacterial strain.[12]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pyrimidine derivative stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of the Pyrimidine Derivative:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the pyrimidine derivative solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
MIC Values of Selected Pyrimidine Derivatives:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolopyrimidine | Staphylococcus aureus | 8 - 16 | [13] |
| Pyrrolopyrimidine | Escherichia coli | > 32 | [13] |
| Pyridothienopyrimidine | Staphylococcus aureus | 15.63 | [14] |
| Pyridothienopyrimidine | Escherichia coli | 7.81 | [14] |
| Halogenated Pyrimidine | Staphylococcus aureus | 50 - 100 | [15] |
III. Antiviral Agents: Inhibiting Viral Replication
Pyrimidine nucleoside analogs have been instrumental in the development of antiviral therapies. These compounds mimic natural nucleosides and, once inside the host cell, are phosphorylated to their active triphosphate forms. These triphosphates can then interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[5][16]
A. Nucleoside Reverse Transcriptase Inhibitors (NRTIs): The Case of Zidovudine (AZT)
Zidovudine (AZT), a thymidine analog, was the first drug approved for the treatment of HIV infection. Its mechanism of action is a classic example of how a pyrimidine derivative can selectively target a viral enzyme.[2][17]
Mechanism of Action:
-
Cellular Uptake and Phosphorylation: AZT enters host cells and is converted to its active triphosphate form, AZT-triphosphate (AZT-TP), by host cell kinases.[18][19]
-
Inhibition of Reverse Transcriptase: HIV is a retrovirus that uses an enzyme called reverse transcriptase to convert its RNA genome into DNA. AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV reverse transcriptase.[17]
-
Chain Termination: When AZT-monophosphate is incorporated into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This prevents the completion of the viral DNA synthesis.[18]
The selectivity of AZT for HIV reverse transcriptase over human DNA polymerases is a key factor in its therapeutic efficacy.[2]
IV. Central Nervous System (CNS) Agents
The versatility of the pyrimidine scaffold extends to the development of agents that act on the central nervous system. Pyrimidine derivatives have been investigated for a range of CNS disorders, including anxiety, depression, and neurodegenerative diseases.[12][14] Their ability to cross the blood-brain barrier and interact with various CNS targets, such as serotonin and adenosine receptors, makes them attractive candidates for the development of novel neurotherapeutics.[14][20]
V. Synthesis of Pyrimidine Derivatives: The Biginelli Reaction
The Biginelli reaction, first reported in 1891, is a classic one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[21] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. Its operational simplicity, use of readily available starting materials, and the biological significance of the resulting products have made it a cornerstone of pyrimidine synthesis.
Experimental Protocol: Synthesis of Monastrol (A Dihydropyrimidin-2(1H)-thione)
Monastrol is a cell-permeable small molecule that acts as an inhibitor of the mitotic kinesin Eg5, making it a valuable tool for studying cell division and a potential anticancer agent. Its synthesis via the Biginelli reaction is a common and illustrative example.
Principle: The reaction proceeds through a series of acid-catalyzed condensation and cyclization steps to form the dihydropyrimidine ring.
Materials:
-
3-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol) in a minimal amount of ethanol (e.g., 5 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mmol).
-
Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the mixture can be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
Mechanistic Rationale:
The Biginelli reaction is believed to proceed via an N-acyliminium ion intermediate.
-
The aldehyde and urea first condense under acidic conditions to form an N-acyliminium ion.
-
The enol form of the β-ketoester then adds to this iminium ion in a Mannich-like reaction.
-
The final step involves an intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to afford the dihydropyrimidine product.
VI. Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent drug-like properties and synthetic accessibility ensure its continued prominence in medicinal chemistry. Future research will likely focus on several key areas:
-
Development of novel synthetic methodologies: Greener and more efficient methods for the synthesis of diverse pyrimidine libraries are constantly being explored.[18]
-
Targeting novel biological pathways: The application of pyrimidine derivatives to new and challenging drug targets will undoubtedly lead to breakthroughs in treating a wider range of diseases.
-
Combating drug resistance: The design of new pyrimidine-based drugs that can overcome existing resistance mechanisms is a critical area of research, particularly in oncology and infectious diseases.
-
Precision medicine: The development of pyrimidine-based diagnostics and therapeutics that are tailored to specific patient populations based on their genetic makeup will be a key driver of future innovation.
VII. References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews Cancer, 3(5), 330-338.
-
Zhang, Y., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 913807.
-
Kurup, S., et al. (2018). 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of EGFR and AURKA Kinases. ACS medicinal chemistry letters, 9(10), 1016–1021.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
-
Persson, T., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Pharmaceuticals, 15(8), 920.
-
Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974.
-
Fluorouracil. (2024). In: StatPearls. StatPearls Publishing.
-
Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of monastrol. ARKIVOC, 2005(3), 228-236.
-
Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893.
-
Zegzouti, H., et al. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560-572.
-
Lee, J. H., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(23), 14899.
-
de Souza, A. C. S., et al. (2019). Catalyzed and non-catalyzed synthesis of bioactive monastrol. Journal of the Brazilian Chemical Society, 30, 1963-1971.
-
El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(7), 1877.
-
Massive Bio. (2026, January 4). Zidovudine.
-
Wikipedia contributors. (2024, February 13). Zidovudine. In Wikipedia, The Free Encyclopedia.
-
Furman, P. A., et al. (1988). Spectrum of antiviral activity and mechanism of action of zidovudine. An overview. The American journal of medicine, 85(2A), 15-20.
-
BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
-
El-Gazzar, A. R. B. A., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(20), 4738.
-
El-Hashash, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1836-1851.
-
Synapse - Patsnap. (2024, July 17). What is the mechanism of Zidovudine?.
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
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Kumar, A., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 1-17.
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Dodd, K. M., & Tee, A. R. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 6(11), e1827.
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Organic Chemistry Portal. (n.d.). Biginelli Reaction.
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Tsibizova, A. A., et al. (2022). Screening studies of antimicrobial activity of pyrimidine derivative. Medical Herald of the South of Russia, 13(1), 108-114.
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Al-Ostath, A. I., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 2(1), 1-6.
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da Silva, A. D., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 754.
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Wang, L., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein journal of organic chemistry, 9, 2814-2820.
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
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BenchChem. (2025). Application Notes and Protocols for Experimental EGFR Inhibitors.
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Kumar, S., Deep, A., & Narasimhan, B. (2015). Pyrimidine Derivatives as Potential Agents Acting on Central Nervous System. Central Nervous System Agents in Medicinal Chemistry, 15(1), 5-10.
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Sharma, V., et al. (2020). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 17(4), 465-481.
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Singh, P. P., & Kumar, A. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advances in Chemistry, 18(1), 1-11.
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Kaur, R., & Kumar, K. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(12), e2100412.
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Kappe, C. O. (1993). 100 years of the biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
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De Clercq, E. (2009). Antiviral drug discovery: ten tables of fame. Antiviral Chemistry and Chemotherapy, 19(4), 153-167.
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Mermer, A., et al. (2021). Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review. Bioorganic Chemistry, 114, 105076.
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El-Subbagh, H. I., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 17(3), 246-267.
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Al-Obaid, A. M., et al. (2019). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 9(2), 038-053.
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Next-Generation Heterocycles: From AI-Designed Scaffolds to Late-Stage Functionalization
Topic: Discovery of Novel Heterocyclic Compounds for Drug Development Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of novel heterocyclic compounds has shifted from serendipitous screening to a deterministic, integrated workflow. This guide addresses the critical bottleneck in modern medicinal chemistry: the "flatland" problem. It details the transition toward sp3-rich, 3D-architectured heterocycles utilizing three convergent pillars: Generative AI for synthesizable de novo design, Photoredox Catalysis for late-stage functionalization (LSF), and DNA-Encoded Libraries (DEL) for ultra-high-throughput validation.
Part 1: Rational Design & The 3D Shift
Escaping "Flatland": The sp3 Imperative
Traditional high-throughput screening (HTS) libraries are dominated by planar, aromatic heterocycles (e.g., indoles, quinolines). While synthetically accessible, these "flat" molecules often suffer from poor solubility and limited target specificity. The current directive in lead optimization is the incorporation of sp3-hybridized centers to increase vectoral complexity.
Key Advantages of 3D Heterocycles:
-
Solubility: Disruption of crystal lattice packing energy.
-
Selectivity: Ability to probe specific sub-pockets in the protein binding site.
-
Metabolic Stability: Strategic placement of substituents (e.g., fluorine, methyl) to block metabolic hot spots.
AI-Driven De Novo Design
Modern generative models (e.g., Graph Neural Networks, Diffusion Models) now prioritize Synthesizability (SA Score) alongside binding affinity.
| AI Model Type | Application in Heterocycle Discovery | Key Metric Optimized |
| Generative Adversarial Networks (GANs) | Generating novel scaffolds with specific pharmacophores. | QED (Quantitative Estimate of Drug-likeness) |
| Recurrent Neural Networks (RNNs) | SMILES-based generation of analogs. | Tanimoto Similarity + SA Score |
| Graph Convolutional Networks (GCNs) | Predicting properties of 3D conformers. | Binding Affinity ( |
Part 2: Integrated Discovery Workflow
The following diagram illustrates the modern "Design-Make-Test-Analyze" (DMTA) cycle, integrating AI generation with automated synthesis and DEL screening.
Figure 1: Closed-loop discovery workflow integrating generative AI with high-throughput synthesis and screening.
Part 3: Advanced Synthetic Methodologies
The primary bottleneck in exploring novel chemical space is the synthesis of complex cores. Two methodologies have revolutionized this field: Late-Stage Functionalization (LSF) and Photoredox Catalysis .[1]
Late-Stage Functionalization (LSF)
LSF allows for the direct modification of C-H bonds on complex heterocyclic cores without de novo synthesis. This is particularly powerful for the "Magic Methyl" effect, where adding a single methyl group can boost potency by 10-fold or improve metabolic stability.
Core Mechanisms:
-
Minisci Reaction: Radical alkylation of electron-deficient heterocycles (pyridines, quinolines).
-
C-H Borylation: Iridium-catalyzed installation of boron handles for downstream coupling (Suzuki-Miyaura).
-
Metallaphotoredox: Merging Nickel catalysis with photoredox to couple sp3 halides with aryl halides.
Mechanistic Insight: Photoredox Methylation
The following diagram details the mechanism of a Minisci-type radical methylation, a standard protocol for functionalizing basic nitrogen heterocycles.
Figure 2: Mechanism of photoredox-mediated Minisci alkylation for heterocycle functionalization.
Part 4: Experimental Protocol
Protocol: Late-Stage C-H Methylation of N-Heterocycles
Objective: Install a methyl group at the α-position of a complex pyridine/quinoline scaffold to modulate solubility and potency. Standard: This protocol uses a mild, room-temperature photoredox setup, avoiding the harsh conditions of traditional radical chemistry.
Materials:
-
Substrate: 0.5 mmol Heterocycle (e.g., Fasudil or similar drug scaffold).
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).
-
Reagent: tert-Butyl peracetate (TBPA) as the methyl radical source.
-
Solvent: TFA/Acetonitrile (1:1 v/v) to protonate the base and activate the ring.
-
Light Source: 34W Blue LED (450 nm).
Step-by-Step Methodology:
-
Preparation: In a 20 mL borosilicate vial equipped with a magnetic stir bar, add the heterocycle (0.5 mmol) and Photocatalyst (1 mol%, 5.6 mg).
-
Solvation: Add degassed Acetonitrile (2.5 mL) and Trifluoroacetic acid (0.25 mL). Expert Note: The acid is critical to protonate the pyridine nitrogen, lowering the LUMO and making the ring electrophilic enough to accept the nucleophilic methyl radical.
-
Reagent Addition: Add tert-Butyl peracetate (1.5 mmol, 3 equiv) via syringe.
-
Irradiation: Seal the vial and irradiate with Blue LED light for 12–18 hours at room temperature. Fan cooling is required to maintain T < 30°C.
-
Workup: Dilute with saturated NaHCO3 (to neutralize TFA) and extract with EtOAc (3x).
-
Purification: Concentrate organic layers and purify via Flash Column Chromatography (DCM/MeOH gradient).
-
Validation: Confirm regioselectivity via 1H-NMR (loss of α-proton signal) and LC-MS.
Part 5: Validation & Screening (DEL)
Once a library of novel heterocycles is synthesized, DNA-Encoded Library (DEL) technology enables the screening of billions of compounds in a single tube.
Recent Advances in DEL Chemistry:
-
On-DNA Heterocyclization: New methods allow for the construction of imidazoles, benzimidazoles, and tricyclic cores directly on DNA tags without degrading the genetic code.
-
Covalent DELs: Libraries equipped with electrophilic "warheads" (e.g., acrylamides) to identify covalent inhibitors for "undruggable" targets.
Data Summary: DEL vs. Traditional HTS
| Feature | DNA-Encoded Libraries (DEL) | Traditional HTS |
| Library Size | ||
| Cost per Point | < $0.001 | $0.10 - $1.00 |
| Sample Volume | Micro-scale (single tube) | Macro-scale (plates) |
| Readout | Next-Gen Sequencing (NGS) | Fluorescence/Luminescence |
References
-
Late-Stage C-H Functionalization of Drug Molecules Source: Nature Reviews Chemistry (2021) URL:[2][Link][2]
-
The Emergence of C–H Functionalization in Medicinal Chemistry Source: Chemical Communications (2021) URL:[Link]
-
Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis Source: Angewandte Chemie International Edition (2014) URL:[Link]
-
New Synthesis Methods Enhance 3D Chemical Space for Drug Discovery Source: EurekAlert / Nature Catalysis (2020) URL:[Link]
-
Recent Advances in DNA-Encoded Libraries Source: Chemical Communications (2023) URL:[Link]
-
De Novo Drug Design Through Artificial Intelligence Source: Frontiers in Pharmacology (2024) URL:[Link]
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Methodological & Application
Developing a cell-based assay for 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione activity
Topic: Developing a Cell-Based Assay for 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 5-(pyrimidin-5-yl)cyclohexane-1,3-dione scaffold represents a promising class of compounds with potential therapeutic applications, particularly in oncology. Derivatives of cyclohexane-1,3-dione have demonstrated inhibitory activity against various protein kinases, including key regulators of cell growth and proliferation such as receptor tyrosine kinases.[1][2] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, multi-tiered strategy for developing a robust cell-based assay to characterize the activity of these compounds. We move beyond a simple protocol to explain the scientific rationale behind each step, ensuring the development of a self-validating system that progresses from broad phenotypic screening to specific target engagement and functional validation.
Part 1: Foundational Strategy & Putative Mechanism
Understanding the Target Class: Kinase Inhibition
The cyclohexane-1,3-dione core structure is a versatile pharmacophore. Published research indicates that its derivatives can act as potent inhibitors of several protein kinases, which are critical enzymes in cellular signaling pathways.[1][2][3] A significant body of evidence points towards the inhibition of receptor tyrosine kinases (RTKs) like c-Met, VEGFR-2, and EGFR, which are often dysregulated in various cancers.[1] Overactivity of these kinases can drive tumor growth, proliferation, and metastasis. Therefore, our assay development strategy is predicated on the hypothesis that 5-(pyrimidin-5-yl)cyclohexane-1,3-dione compounds function as kinase inhibitors.
Hypothesized Signaling Pathway: c-Met Inhibition
To design a meaningful assay, we must have a putative mechanism of action (MoA) to test.[4] Based on existing literature for similar scaffolds, a primary target for this compound class is the c-Met receptor tyrosine kinase.[1][5][6] The diagram below illustrates the c-Met signaling pathway and the hypothesized point of inhibition. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins that activate pro-survival (PI3K/AKT) and proliferative (RAS/MAPK) pathways. Our test compound is expected to block this initial phosphorylation event.
Caption: Hypothesized c-Met signaling pathway and the inhibitory action of the test compound.
Part 2: A Multi-Tiered Assay Development Workflow
A successful drug discovery campaign requires a tiered approach, moving from broad, high-throughput screens to more complex, low-throughput mechanistic studies.[7] This ensures that resources are focused on the most promising compounds.
Caption: A multi-tiered workflow for compound screening and validation.
Tier 1 Protocol: Primary Screening - Cell Viability
Objective: To identify compounds that exhibit cytotoxic or cytostatic effects against a cancer cell line known to be dependent on kinase signaling.
Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. A decrease in ATP is indicative of cell death or a reduction in proliferation.
Cell Line Selection: The choice of cell line is critical. We recommend using a non-small-cell lung cancer (NSCLC) line such as H460 or A549 , or a gastric cancer line like MKN-45 . These lines have been used in previous studies with cyclohexane-1,3-dione derivatives and are known to express RTKs like c-Met.[1][3]
Detailed Protocol:
-
Cell Seeding:
-
Culture H460 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of medium into a 96-well, white-walled, clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation & Addition:
-
Prepare a 10 mM stock solution of the 5-(pyrimidin-5-yl)cyclohexane-1,3-dione compound in 100% DMSO.
-
Perform a serial dilution series in culture medium to create 2X working concentrations. A typical 8-point curve might range from 200 µM down to 0.1 µM.
-
Scientist's Note: The final DMSO concentration in the well should be kept below 0.5% to avoid solvent toxicity. Prepare a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., 10 µM Staurosporine for maximum cell death).
-
Add 10 µL of the 2X compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Data Analysis: The raw luminescence data will be used to calculate the half-maximal inhibitory concentration (IC50).
| Parameter | Description | Example Calculation |
| Normalization | Convert raw luminescence to percent viability relative to controls. | % Viability = (Lumisample - Lumimax kill) / (Lumivehicle - Lumimax kill) * 100 |
| Curve Fitting | Plot % Viability vs. log[Compound Concentration]. | Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism. |
| IC50 Value | The concentration of compound that inhibits 50% of the biological response. | Determined from the fitted curve. |
Tier 2 Protocol: Target Engagement - Phospho-c-Met Western Blot
Objective: To verify that "hit" compounds from the primary screen inhibit the phosphorylation of the hypothesized target, c-Met, in a cellular context.[8]
Principle of the Assay: This assay directly measures the phosphorylation status of c-Met and a key downstream effector, AKT. A potent inhibitor should reduce ligand-induced phosphorylation of these proteins. Serum starvation is used to lower basal kinase activity, and subsequent stimulation with HGF provides a clear window to observe inhibition.
Detailed Protocol:
-
Cell Culture & Starvation:
-
Seed H460 cells in a 6-well plate at a density that will result in 80-90% confluency after 24 hours.
-
After 24 hours, replace the growth medium with serum-free medium (RPMI-1640 only).
-
Incubate for 18-24 hours. Scientist's Note: This step is crucial to synchronize the cells and minimize background signaling, thereby increasing the assay's signal-to-noise ratio.[9]
-
-
Compound Treatment & Stimulation:
-
Treat the serum-starved cells with the test compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 2 hours. Include a vehicle (DMSO) control. A known c-Met inhibitor like Crizotinib should be used as a positive control.
-
After the pre-incubation, stimulate the cells by adding HGF to a final concentration of 50 ng/mL to all wells (except for an unstimulated control well) for 15 minutes.
-
-
Cell Lysis & Protein Quantification:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples (load 20-30 µg of protein per lane) and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
Rabbit anti-total-c-Met
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total-AKT
-
Mouse anti-GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Interpretation: A successful hit will show a dose-dependent decrease in the p-c-Met and p-AKT signals, with little to no change in the total c-Met, total AKT, or GAPDH signals.
Tier 3 Protocol: Functional Validation - Transwell Migration Assay
Objective: To determine if the compound's target inhibition translates into a functional anti-cancer effect, such as the inhibition of cell migration.
Principle of the Assay: The Transwell assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. HGF is a potent chemoattractant for c-Met expressing cells, so inhibiting c-Met should reduce HGF-driven migration.
Detailed Protocol:
-
Preparation:
-
Rehydrate 24-well Transwell inserts (8.0 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Harvest H460 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium.
-
Negative Control: Serum-free medium.
-
Positive Control & Test Wells: Medium containing 50 ng/mL HGF.
-
-
In the upper chamber (the Transwell insert), add 100 µL of the cell suspension (100,000 cells).
-
Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM) to both the upper and lower chambers of the test wells to ensure a stable concentration gradient is not formed. Include vehicle and positive controls (Crizotinib).
-
-
Incubation:
-
Incubate the plate for 22 hours at 37°C, 5% CO₂.
-
-
Staining and Quantification:
-
Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Use a microscope to capture images of 4-5 random fields of view for each membrane.
-
Count the number of migrated cells per field.
-
Data Analysis: Calculate the average number of migrated cells for each condition and normalize the data to the HGF-stimulated vehicle control. A successful compound will show a dose-dependent reduction in cell migration.
Part 4: Assay Validation and Quality Control
For any assay to be trustworthy, especially in a screening context, it must be validated.[10]
-
Z'-Factor: For the primary viability screen, the Z'-factor should be calculated to assess assay quality and suitability for high-throughput screening. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, vehicle) and negative (n, max kill) controls:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
A Z' value between 0.5 and 1.0 indicates an excellent assay.
-
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure the results are consistent and reliable.
-
Controls: The consistent use of vehicle, positive, and negative controls within every plate and experiment is non-negotiable for data validation.
Conclusion
This application note outlines a systematic and robust workflow for characterizing the cellular activity of 5-(pyrimidin-5-yl)cyclohexane-1,3-dione compounds. By progressing from a broad viability screen to specific target engagement and functional assays, this multi-tiered approach ensures that identified "hits" are not only potent but also act through the intended mechanism of action. This strategy provides a solid foundation for lead optimization and further preclinical development.
References
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294-4319. [Link]
-
Gale, D., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5650. [Link]
-
Zhang, W., et al. (2012). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. ACS Medicinal Chemistry Letters, 3(11), 911-916. [Link]
-
Gordon, E. A., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Biological Procedures Online, 11, 255-269. [Link]
-
Srinivasan, K., et al. (2020). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. International Journal of Research in Pharmaceutical Sciences, 11(1), 743-747. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.com. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. ReactionBiology.com. [Link]
-
Robers, M. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737. [Link]
-
To, K. K. W., et al. (2013). Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine. Journal of Translational Medicine, 11, 65. [Link]
-
Epel, M. (2013). A guide for potency assay development of cell-based product candidates. Drug Discovery News. [Link]
-
Sartorius. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Sartorius.com. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. sptlabtech.com. [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. bellbrooklabs.com. [Link]
-
Mohareb, R. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-136. [Link]
-
Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
-
Shaaban, M., et al. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16. [Link]
-
Shaaban, M., et al. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scirp.org. [Link]
-
Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, AntiProliferative Activities. ResearchGate. [Link]
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Application Note: 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione in Kinase Inhibition Assays
[1]
Executive Summary
This application note details the experimental utility of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione (referred to herein as 5-PCD ) as a privileged scaffold and chemical probe in kinase drug discovery. While cyclohexane-1,3-dione derivatives have historically been utilized as herbicide intermediates (targeting HPPD), recent medicinal chemistry campaigns have repurposed this scaffold for targeting human protein kinases, specifically c-Met (HGFR) , Pim-1 , and GSK-3β .
5-PCD serves as a critical Fragment-Based Drug Discovery (FBDD) tool. Its pyrimidine moiety acts as a hinge-binder, while the cyclohexane-1,3-dione core mimics the phosphate-binding region of ATP through tautomeric versatility. This guide provides validated protocols for solubility management, TR-FRET inhibition assays, and kinetic profiling via Surface Plasmon Resonance (SPR).
Scientific Background & Mechanism[2]
The "Privileged Scaffold" Hypothesis
The 5-PCD molecule represents a minimal pharmacophore. Its utility stems from its ability to exist in a dynamic equilibrium between a diketo form and a mono-enol form.
-
Diketo Form: Favored in non-polar environments; creates specific geometry for hydrophobic pockets.
-
Enol Form: Favored in aqueous buffers and metal-binding sites; capable of acting as a bidentate H-bond donor/acceptor, mimicking the transition state of ATP hydrolysis.
Mechanism of Action
In the context of kinases like c-Met and Pim-1 , 5-PCD functions as a Type I ATP-competitive inhibitor fragment.
-
Hinge Interaction: The nitrogen atoms of the pyrimidine ring form hydrogen bonds with the backbone amide/carbonyl of the kinase hinge region (e.g., Met1160 in c-Met).
-
Chelation/Electrostatics: The 1,3-dione oxygen atoms coordinate with the catalytic lysine or magnesium ions within the ATP-binding pocket.
Signaling Pathway Context (c-Met)
Inhibition of c-Met by 5-PCD derivatives disrupts the HGF/c-Met signaling cascade, preventing downstream activation of PI3K/Akt and RAS/MAPK pathways, which are critical for cell proliferation and metastasis.
Figure 1: The HGF/c-Met signaling cascade. 5-PCD acts at the c-Met receptor level, blocking ATP binding and preventing downstream phosphorylation of Akt and ERK.
Experimental Protocols
Protocol A: Compound Preparation & Stability
Rationale: Cyclohexane-1,3-diones are acidic (pKa ~4-5) and prone to oxidation or metal chelation. Proper handling is essential to prevent assay interference.
Materials:
-
5-(Pyrimidin-5-yl)cyclohexane-1,3-dione (Solid, >98% purity)
-
DMSO (Anhydrous)
-
DTT (Dithiothreitol)
Procedure:
-
Stock Solution: Dissolve solid 5-PCD in anhydrous DMSO to a concentration of 50 mM . Vortex vigorously.
-
Note: The solution may turn slightly yellow due to enolization; this is normal.
-
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C.
-
Stability Warning: Avoid freeze-thaw cycles >3 times. The enol form is sensitive to oxidation.
-
-
Working Solution: On the day of the assay, dilute the stock into the assay buffer.
-
Critical Step: Ensure the assay buffer contains 1 mM DTT to prevent oxidative degradation of the scaffold.
-
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay
Rationale: TR-FRET provides a robust, homogeneous readout for IC50 determination, minimizing interference from the autofluorescence sometimes seen with pyrimidine derivatives.
Target: c-Met (Recombinant human kinase domain) Format: 384-well low-volume white plate
Reagents:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Tracer: Eu-labeled anti-phosphotyrosine antibody.
-
Substrate: Biotinylated Poly-Glu-Tyr (4:1).
-
Acceptor: Streptavidin-APC (Allophycocyanin).
Workflow:
-
Titration: Prepare a 10-point serial dilution of 5-PCD in Kinase Buffer (Top concentration: 100 µM, 1:3 dilution).
-
Enzyme Addition: Dispense 5 µL of c-Met enzyme (0.5 nM final) into wells.
-
Inhibitor Incubation: Add 2.5 µL of diluted 5-PCD. Incubate for 15 minutes at RT.
-
Why? This allows the inhibitor to reach equilibrium with the ATP pocket before competition begins.
-
-
Reaction Start: Add 2.5 µL of ATP/Substrate mix (ATP at Km, approx. 10 µM).
-
Reaction Stop/Detection: After 60 minutes, add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA).
-
Read: Incubate 1 hour and read on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
Data Analysis:
Calculate the HTRF Ratio (
Protocol C: Surface Plasmon Resonance (SPR) Kinetic Profiling
Rationale: As a fragment-like molecule, 5-PCD may have fast off-rates (
Instrument: Biacore 8K or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran).
Workflow Diagram:
Figure 2: SPR workflow for validating fragment binding kinetics.
Detailed Steps:
-
Immobilization: Immobilize c-Met kinase domain to ~2000 RU using standard amine coupling (EDC/NHS). Reference channel: Ethanolamine blocked.
-
Running Buffer: HBS-P+ with 2% DMSO (Must match compound solvent exactly).
-
Injection: Inject 5-PCD at increasing concentrations (e.g., 3.12, 6.25, 12.5, 25, 50, 100 µM) using Single Cycle Kinetics (no regeneration between injections).
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Success Metric: Look for "square-wave" sensorgrams typical of fragments (fast
, fast ). If the curve is complex, check for aggregation (non-specific binding).
-
Data Presentation & Interpretation
Expected Results
When characterizing 5-PCD, researchers should anticipate results typical of a "Lead-Like" scaffold rather than a fully optimized drug.
| Parameter | Expected Range | Interpretation |
| IC50 (c-Met) | 0.5 µM – 10 µM | Moderate potency. Indicates good starting point for SAR optimization. |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | High LE suggests the core interactions are optimal; adding mass will improve potency. |
| Solubility | > 100 µM (in PBS) | Excellent solubility due to polarity of the 1,3-dione. |
| Hill Slope | ~1.0 | Indicates 1:1 competitive binding. Slopes >1.5 suggest aggregation. |
Troubleshooting Guide
-
Issue: High background in TR-FRET.
-
Cause: 5-PCD can chelate the Europium donor if EDTA is insufficient in the stop solution.
-
Solution: Ensure Stop Solution contains at least 10 mM EDTA to strip Mg2+ but protect the Eu-cryptate.
-
-
Issue: Non-saturating SPR curves.
-
Cause: Promiscuous binding or aggregation.
-
Solution: Include 0.05% Tween-20 in the running buffer and check the sensorgram shape for "sticky" behavior.
-
References
-
Mohareb, R. M., et al. (2020). "Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors."[1] Bioorganic Chemistry, 97, 103667.[1][2]
-
Al-Ghamdi, S. N., et al. (2023). "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach." ACS Omega, 8(4), 4000-4015.
-
Zhang, W., et al. (2011). "Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity." Journal of Medicinal Chemistry, 55(2), 812-823.
-
ResearchGate. "Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules."
Disclaimer: 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione is a research chemical.[3][4][1][2][5][6][7][8][9] Protocols described herein are for in vitro laboratory use only and are not intended for clinical or diagnostic procedures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Cyclohexane-1,3-dione: A Scaffold for Innovation in Organic Synthesis
Introduction: Unveiling the Potential of a Cyclic Diketone
In the landscape of organic synthesis, the selection of a versatile scaffold is paramount to the efficient construction of complex molecular architectures. Cyclohexane-1,3-dione and its derivatives have emerged as privileged building blocks, prized for their inherent reactivity and synthetic flexibility. The strategic placement of two carbonyl groups activates the intervening methylene bridge, rendering it susceptible to a wide array of chemical transformations. This unique electronic arrangement, coupled with the cyclic framework, provides a gateway to a diverse range of carbocyclic and heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of cyclohexane-1,3-dione, offering detailed application notes and validated protocols for its key transformations. We will delve into the mechanistic underpinnings of these reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to harness the full potential of this remarkable scaffold.
Core Reactivity and Mechanistic Insights
The synthetic utility of cyclohexane-1,3-dione is rooted in the synergistic interplay of its dicarbonyl functionality and the acidic α-protons of the C2 methylene group. This section will explore the fundamental reactions that make this scaffold a cornerstone of modern organic synthesis.
Michael Addition: Forging Carbon-Carbon Bonds with Precision
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation.[1] The enolate of cyclohexane-1,3-dione, readily generated under basic conditions, serves as an excellent Michael donor. This reactivity allows for the facile construction of 1,5-dicarbonyl compounds, which are versatile intermediates for further cyclization reactions.
Mechanism of the Michael Addition
The reaction is typically initiated by a base, which deprotonates the active methylene group of cyclohexane-1,3-dione to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The resulting enolate intermediate is then protonated to yield the 1,5-dicarbonyl adduct.
Caption: General mechanism of the Michael addition with cyclohexane-1,3-dione.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] The acidic methylene protons of cyclohexane-1,3-dione make it an ideal substrate for this transformation, reacting with aldehydes and ketones to form a variety of functionalized olefins.
Mechanism of the Knoevenagel Condensation
The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt. The base facilitates the deprotonation of cyclohexane-1,3-dione to form an enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct undergoes dehydration to afford the stable, conjugated α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Enaminone Synthesis: Versatile Intermediates for Heterocycle Construction
The reaction of cyclohexane-1,3-dione with primary or secondary amines leads to the formation of β-enaminones. These compounds are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles.[3][4]
Mechanism of Enaminone Formation
The synthesis of enaminones from 1,3-dicarbonyl compounds and amines is a condensation reaction. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of cyclohexane-1,3-dione. The resulting hemiaminal intermediate then undergoes dehydration to form the stable, conjugated enaminone.
Caption: General mechanism of β-enaminone synthesis.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for key synthetic transformations utilizing cyclohexane-1,3-dione. These protocols are designed to be self-validating and include critical insights into experimental choices.
Protocol 1: Synthesis of Tetrahydrobenzo[b]pyran Derivatives via a Three-Component Reaction
This protocol describes a one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and cyclohexane-1,3-dione (or its 5,5-dimethyl derivative, dimedone) to afford tetrahydrobenzo[b]pyran derivatives. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.
Materials:
-
Aromatic Aldehyde (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.1 mmol, 1.1 equiv)
-
Cyclohexane-1,3-dione or Dimedone (1.0 mmol, 1.0 equiv)
-
Piperidine (0.1 mmol, 0.1 equiv) or Sodium Oxalate (20 mol%)
-
Ethanol:Water (1:1, 5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and the chosen catalyst (piperidine or sodium oxalate) in 5 mL of ethanol:water (1:1).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexane-1,3-dione or dimedone (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion of the reaction (typically 1-8 minutes with piperidine, or around 60 minutes with sodium oxalate), cool the reaction mixture to room temperature.[5]
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with a cold ethanol-water mixture (1:2) to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure tetrahydrobenzo[b]pyran derivative.
Data Presentation: Representative Yields for Tetrahydrobenzo[b]pyran Synthesis
| Entry | Aldehyde | Catalyst | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | 5 min | 92 | |
| 2 | 4-Chlorobenzaldehyde | Piperidine | 3 min | 95 | |
| 3 | 4-Methoxybenzaldehyde | Piperidine | 8 min | 90 | |
| 4 | 4-Hydroxybenzaldehyde (Vanillin) | Piperidine | 1 min | 98 | |
| 5 | 4-Methoxybenzaldehyde | Sodium Oxalate | 60 min | 91 | [5] |
Protocol 2: Synthesis of Xanthenedione Derivatives via One-Pot Condensation
This protocol outlines a one-pot synthesis of xanthenedione derivatives through the condensation of an aromatic aldehyde with two equivalents of dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of an acid catalyst.
Materials:
-
Aromatic Aldehyde (1.0 mmol, 1.0 equiv)
-
Dimedone (2.0 mmol, 2.0 equiv)
-
Formic Acid (1 mL) or other suitable acid catalyst
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, add dimedone (2.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add formic acid (1 mL) to the flask.[6]
-
Stir the resulting mixture magnetically at room temperature.
-
Monitor the reaction progress using TLC (eluent: n-hexane/ethyl acetate 3:1).
-
After the reaction is complete, add water (10 mL) to the mixture.
-
The insoluble product is separated by filtration.
-
The crude product is then recrystallized from ethanol for further purification.
Data Presentation: Representative Yields for Xanthenedione Synthesis
| Entry | Aldehyde | Catalyst | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Formic Acid | 10 min | 95 | [6] |
| 2 | 4-Chlorobenzaldehyde | Formic Acid | 15 min | 92 | [6] |
| 3 | 4-Methylbenzaldehyde | Formic Acid | 12 min | 94 | [6] |
| 4 | 4-Nitrobenzaldehyde | Formic Acid | 20 min | 90 | [6] |
Protocol 3: Robinson Annulation of 2-Methylcyclohexane-1,3-dione
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[7] This protocol details the Robinson annulation of 2-methylcyclohexane-1,3-dione with methyl vinyl ketone.
Materials:
-
2-Methylcyclohexane-1,3-dione (1.0 equiv)
-
Methyl Vinyl Ketone (1.1 equiv)
-
Sodium Methoxide in Methanol
-
Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-methylcyclohexane-1,3-dione in methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol to the flask to generate the enolate of the dione.
-
Slowly add methyl vinyl ketone to the reaction mixture. This initiates the Michael addition.
-
Stir the reaction at room temperature. The Michael adduct, a 1,5-diketone, is formed in this step.[8]
-
Continue stirring to allow for the intramolecular aldol condensation to occur, which is also base-catalyzed.
-
The aldol addition product will spontaneously dehydrate under these conditions to form the final α,β-unsaturated ketone product.[8]
-
Upon completion of the reaction (monitored by TLC), neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Robinson Annulation | NROChemistry [nrochemistry.com]
- 4. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. homework.study.com [homework.study.com]
Troubleshooting & Optimization
Troubleshooting common issues in pyrimidine synthesis
Welcome to the Pyrimidine Synthesis Technical Support Hub.
Status: ONLINE Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PYR-SYN-2024
Introduction
You have reached the Tier-3 Support Desk. We understand that pyrimidine synthesis—whether via de novo multicomponent reactions or the functionalization of existing scaffolds—is often plagued by regioselectivity issues, stubborn purifications, and erratic yields.
This guide is not a textbook; it is a troubleshooting engine. It is designed to diagnose your specific failure mode and provide a corrective protocol based on mechanistic causality.
Module 1: De Novo Construction (The Biginelli Reaction)
Context: The Biginelli reaction is the most efficient route to dihydropyrimidinones (DHPMs), but it frequently suffers from low yields when using traditional Brønsted acids (HCl/EtOH).
Common Issue: Low Yields & Long Reaction Times
Diagnosis: The rate-determining step in the accepted Kappe Mechanism is the formation of the N-acyliminium ion intermediate from the aldehyde and urea [1]. Traditional protic acids often fail to stabilize this intermediate sufficiently.
Troubleshooting Protocol:
-
Step 1: Switch Catalyst. Abandon HCl. Switch to a Lewis Acid catalyst. Lanthanide triflates (e.g., Yb(OTf)₃) or Indium(III) chloride (InCl₃) are superior because they coordinate to the urea oxygen, stabilizing the acyliminium ion without causing acid-catalyzed decomposition of sensitive aldehydes.
-
Step 2: Solvent-Free Approach. If solubility permits, run the reaction neat (solvent-free) at 100–120°C. The high concentration drives the trimolecular collision frequency, often pushing yields from <50% to >90% [2].
Visualization: The Kappe Mechanism & Intervention Points[1]
Caption: The Kappe mechanism highlights the N-acyliminium ion as the critical bottleneck. Lewis acids stabilize this species, accelerating the reaction.
Module 2: Functionalization (The "Chlorine Switch")
Context: Converting hydroxylated pyrimidines (e.g., uracil derivatives) to chloropyrimidines using POCl₃ is the standard activation step for subsequent nucleophilic aromatic substitution (SₙAr) or Suzuki couplings.
FAQ: Why is my reaction exotherm uncontrolled upon quenching?
Answer: You likely have unreacted POCl₃ trapped in the viscous reaction matrix. When water is added, it hydrolyzes violently. Corrective Protocol:
-
Remove Excess: Distill off excess POCl₃ under reduced pressure before quenching.
-
The "Ice-Drown" Method: Do not add water to the flask. Pour the reaction mixture slowly onto a rapidly stirring slurry of crushed ice and solid Na₂CO₃. This buffers the HCl generated immediately [3].
FAQ: How do I control Regioselectivity in Suzuki Couplings on 2,4-Dichloropyrimidine?
Issue: You want to couple at C4, but you see mixtures of C2/C4 or bis-coupling. Mechanism: The C4 position is more electron-deficient (para to N1, ortho to N3) compared to C2 (between two nitrogens, but often sterically shielded or less activated for oxidative addition depending on the catalyst). Solution:
-
For C4 Selectivity: Use 1.0 equivalent of boronic acid, a weak base (Na₂CO₃), and run at room temperature. The C4-Cl bond undergoes oxidative addition significantly faster than C2-Cl [4].
-
For C2 Selectivity: You must block C4 first (e.g., with a sacrificial group or the desired first coupling) or use extreme steric ligands, though direct C2 selectivity on a 2,4-dichloro substrate is chemically difficult without C4 protection.
Data: Typical Regioselectivity Outcomes
| Substrate | Reagents | Conditions | Major Product | Yield |
| 2,4-Dichloropyrimidine | 1.0 eq Ar-B(OH)₂, Pd(PPh₃)₄ | THF/H₂O, 25°C | 4-Aryl-2-chloropyrimidine | 85% |
| 2,4-Dichloropyrimidine | 2.5 eq Ar-B(OH)₂, Pd(PPh₃)₄ | Toluene, 100°C | 2,4-Diarylpyrimidine | 92% |
Module 3: N-Alkylation (Isomer Control)
Context: Alkylating pyrimidines (e.g., Uracil/Thymine) often yields a mixture of N1, N3, and O-alkylated products.
Troubleshooting Workflow: Targeting N1 vs. N3
Scenario A: I need exclusive N1-alkylation.
-
Method: The Silylation-Hilbert-Johnson method.
-
Protocol:
-
Reflux the pyrimidine in HMDS (Hexamethyldisilazane) with catalytic (NH₄)₂SO₄ until a clear solution forms (silylated intermediate).
-
Evaporate excess HMDS.
-
Add the alkyl halide and a Lewis Acid (SnCl₄ or TMSOTf) in Acetonitrile.
-
Why it works: The silylated intermediate activates the nitrogen, and the mechanism thermodynamically favors N1 alkylation due to the steric shielding of N3 by the adjacent carbonyls [5].
-
Scenario B: I need N3-alkylation.
-
Method: You must protect N1 first.
-
Protocol: Use N1-Benzoyluracil. The N3 proton becomes the most acidic. Treat with mild base (K₂CO₃) and alkyl halide. Deprotect N1 with ammonia/methanol later.
Visualization: Decision Tree for Regioselectivity
Caption: Select the synthetic route based on the target isomer. Direct basic alkylation often leads to inseparable mixtures.
Module 4: Purification of Polar Heterocycles
Issue: Pyrimidines are "sticky" on silica gel, often streaking or retaining due to their basic nitrogens interacting with acidic silanols.[1]
Support Protocol: The "Amine Wash"
-
Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
-
Mobile Phase: Use DCM:MeOH (95:5) with 1% NH₄OH . The ammonia competes with your pyrimidine for binding sites, sharpening the peaks significantly [6].
-
Alternative: For highly polar nucleosides, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Reverse Phase chromatography. Do not persist with Normal Phase if Rf < 0.1 in 10% MeOH.
References
-
Kappe, C. O. (1997).[2] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry. Link
-
Ma, Y., et al. (2000). Lanthanide Triflates as Efficient Catalysts for the Biginelli Reaction. Journal of Organic Chemistry. Link
-
BenchChem Technical Support . (2025). Managing Reaction Exotherms in Pyrimidine Synthesis. BenchChem. Link
-
Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds. Link
-
Plaquevent, J. C., et al. (2000). N-Alkylation of pyrimidines: A review of regioselectivity. Tetrahedron. Link
-
Kazoka, H. (2007).[3] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Link
Sources
Technical Support Center: Synthesis of Heterocyclic Compounds
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our goal is to empower you with the knowledge to optimize your synthetic routes and significantly improve the yield and purity of your target heterocycles.
Introduction: The Challenge of Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3][4] Their synthesis, however, is often fraught with challenges, from low yields and difficult purifications to unexpected side reactions. This guide provides a systematic approach to troubleshooting these issues, grounded in fundamental principles of organic chemistry and leveraging modern synthetic techniques.
Part 1: Troubleshooting Guides
Guide 1.1: Diagnosing and Addressing Low Reaction Yields
Low yields are one of the most common frustrations in heterocyclic synthesis. A systematic investigation is key to identifying the root cause.[5]
Initial Assessment: Key Questions to Ask
-
What is the expected yield based on literature for this or a similar reaction? A significant deviation warrants a thorough investigation.
-
At what stage is the yield being lost? (e.g., during the reaction, workup, or purification). Monitoring the reaction by TLC or LC-MS can provide crucial insights into product formation and potential degradation over time.[5]
-
Are the starting materials pure? Impurities can act as catalysts for side reactions or inhibit the desired transformation.[5]
-
Is the reaction sensitive to air or moisture? Many organometallic catalysts and reactive intermediates are.[5]
Troubleshooting Workflow for Low Yield
Below is a decision-making workflow to systematically address low yields.
Caption: Troubleshooting workflow for low reaction yields.
Common Causes and Solutions for Low Yields
| Potential Cause | Explanation & Causality | Recommended Actions & Protocols |
| Suboptimal Reaction Conditions | Temperature, reaction time, and reactant concentration are critical parameters that dictate reaction kinetics. For instance, a temperature that is too low may result in an impractically slow reaction, while excessive heat can lead to decomposition of starting materials or products.[5] | Systematically screen reaction parameters (temperature, concentration, time) on a small scale before committing large quantities of starting materials.[5] Consider Design of Experiments (DoE) for multi-variable optimization. |
| Purity of Reagents and Solvents | Impurities in starting materials or solvents can have a profound impact on reaction outcomes. For example, water in a Grignard reaction will quench the organometallic reagent, leading to low yields. Similarly, residual acid or base can catalyze unwanted side reactions.[5] | Use reagents and solvents of appropriate purity.[5] When necessary, purify starting materials and distill solvents. Ensure solvents are properly dried if the reaction is moisture-sensitive. |
| Atmospheric Moisture and Oxygen Sensitivity | Many reactions, particularly those involving organometallic reagents or radical intermediates, are sensitive to air and moisture.[5] Oxygen can lead to oxidative side products, while moisture can hydrolyze sensitive functional groups. | Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[5] Degas solvents prior to use. Flame-dry glassware to remove adsorbed water.[6] |
| Inefficient Mixing | In heterogeneous reactions (e.g., solid-liquid or liquid-liquid), inefficient stirring can lead to poor mass transfer, resulting in lower reaction rates and yields.[5] | Ensure the stir rate is adequate for the scale and viscosity of the reaction mixture.[5] For highly viscous mixtures, consider a mechanical stirrer. |
| Product Decomposition | The desired heterocyclic product may be unstable under the reaction or workup conditions.[5] For example, some heterocycles are sensitive to strong acids or bases used during workup. | Monitor the reaction for product degradation over time using TLC or LC-MS.[5] If decomposition is observed, consider quenching the reaction earlier or modifying the workup procedure to use milder conditions.[6] |
Guide 1.2: Optimizing Purification to Maximize Yield
Significant loss of product often occurs during purification. Optimizing your purification strategy is crucial for maximizing the isolated yield.
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Solution |
| Streaking on Silica Gel TLC/Column | The compound is too polar or is interacting strongly with the acidic silica surface. | Add a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds.[7] Alternatively, use a different stationary phase like alumina or consider reversed-phase chromatography.[7] |
| Compound "Oiling Out" During Crystallization | The solution is supersaturated, or it has been cooled too quickly. Impurities can also inhibit crystal formation.[7] | Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[7] Scratching the inside of the flask or adding a seed crystal can induce crystallization.[7][8] If impurities are suspected, a preliminary purification step may be necessary.[7] |
| Formation of an Emulsion During Extraction | Vigorous shaking or the presence of surfactant-like impurities can lead to the formation of a stable emulsion. | Instead of shaking, gently invert the separatory funnel multiple times.[7] To break an emulsion, try adding a saturated brine solution or filtering the mixture through Celite. |
Step-by-Step Protocol: Optimizing Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents on a small scale.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to just dissolve the crude product.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion. What should I do?
A1: If your reaction has stalled, consider the following:
-
Reagent Stoichiometry: Ensure that the limiting reagent is appropriate for the reaction. It may be necessary to add a slight excess of one of the reagents.
-
Catalyst Deactivation: The catalyst may have decomposed or been poisoned by impurities. Consider adding a fresh portion of the catalyst.
-
Equilibrium: The reaction may be reversible. If so, you may need to remove a byproduct to drive the reaction to completion (e.g., using a Dean-Stark apparatus to remove water).
Q2: I am observing multiple spots on my TLC plate. How can I minimize side reactions?
A2: The formation of multiple products indicates a lack of selectivity. To address this:
-
Lower the Reaction Temperature: This often favors the formation of the thermodynamically more stable product.
-
Change the Catalyst or Solvent: These can have a significant influence on the reaction pathway and selectivity.
-
Use Protecting Groups: If your starting material has multiple reactive sites, using a protecting group can ensure that the reaction occurs at the desired position.[9][10][11] For example, protecting an amine as a carbamate prevents it from acting as a nucleophile.[9]
Q3: Are there modern techniques that can help improve my yields?
A3: Absolutely. Several non-conventional synthesis techniques can offer significant advantages over traditional methods:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purities.[1][12][13][14][15] This is due to efficient and rapid heating of the reaction mixture.
-
Flow Chemistry: Performing reactions in a continuous flow system allows for precise control over reaction parameters like temperature, pressure, and reaction time.[16][17][18][19] This often results in higher yields, cleaner reactions, and improved safety, especially for hazardous reactions.[16][17]
-
High-Pressure Synthesis: Applying high pressure can accelerate reactions and improve yields, sometimes even in the absence of a solvent or catalyst.[20][21]
Q4: How can I apply "green chemistry" principles to improve my synthesis?
A4: Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.[22] Key strategies include:
-
Catalysis: Use catalytic reagents in small amounts instead of stoichiometric reagents.
-
Solvent Selection: Opt for greener solvents or, if possible, conduct the reaction under solvent-free conditions.
-
Atom Economy: Design syntheses where the maximum number of atoms from the starting materials are incorporated into the final product.[12]
-
Energy Efficiency: Employ methods like microwave synthesis that can reduce energy consumption.[15]
Q5: I'm performing a Pictet-Spengler reaction and getting a low yield. What are some common pitfalls?
A5: The Pictet-Spengler reaction, which forms a tetrahydroisoquinoline or a tetrahydro-β-carboline, is sensitive to several factors.[23][24]
-
Substrate Reactivity: The aromatic ring must be sufficiently nucleophilic. Electron-donating groups on the ring will accelerate the reaction, while electron-withdrawing groups will hinder it.[24][25]
-
Iminium Ion Formation: The initial condensation to form an iminium ion is crucial. This step is acid-catalyzed, so the choice and concentration of the acid are important.[23][24]
-
Side Reactions: A retro-Pictet-Spengler reaction can occur, leading to epimerization if a chiral center is present.[26] Running the reaction at a lower temperature can help to minimize this.[26] Oxidation of the starting materials or product can also be an issue, so performing the reaction under an inert atmosphere is recommended.[26]
Pictet-Spengler Reaction Mechanism
Caption: Simplified mechanism of the Pictet-Spengler reaction.
References
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
- Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate.
- Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed.
- Continuous flow synthesis of heterocyclic scaffolds. Unknown Source.
- Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. Unknown Source.
- Recent advances in continuous flow synthesis of heterocycles. PubMed.
- minimizing side reactions in the Pictet-Spengler synthesis of piperidines. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES Karthiyayini Gnanaoli,a Deepan Babu Rajkumar,a C. Uma Maheswari,a* Vellais. Unknown Source.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Modern Strategies for Heterocycle Synthesis. PMC - NIH.
- Recent strategies used in the synthesis of saturated four-membered heterocycles. Unknown Source.
- Troubleshooting: How to Improve Yield. University of Rochester.
- High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Beilstein Journals.
- High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Semantic Scholar.
- Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies.
- Protective Groups. Organic Chemistry Portal.
- Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount a. ResearchGate.
- Editorial: Green Synthesis of Heterocycles. Frontiers.
- Editorial: Green Synthesis of Heterocycles. PMC - NIH.
- How To: Improve Yield. University of Rochester.
- Heterocyclic Chemistry. Unknown Source.
- Natural Product Isolation (2) - Purification Techniques, An Overview. Unknown Source.
- Pictet–Spengler reaction. Grokipedia.
- Benefits of Protecting Groups in Organic Synthesis. Labinsights.
- Synthesis of Heterocyclic Compounds. ijirset.
- Pictet–Spengler reaction. Wikipedia.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind.
- What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
- Pictet-Spengler Reaction - Common Conditions. Unknown Source.
- How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
- Protecting-Group-Free Synthesis of Heterocycles: Improving Economy and Efficiency | Request PDF. ResearchGate.
- Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry. ACS Publications.
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Unknown Source.
- Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment. CONICET.
- (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate.
- Condensation reactions in microflow. FB 09 - Organische Chemie - AK Löwe.
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC.
- Condensation reaction help needed : r/Chempros. Reddit.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. Unknown Source.
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Validation & Comparative
Comparative SAR Guide: Pyrimidine-Cyclohexanedione Scaffolds as Next-Gen HPPD Inhibitors
Executive Summary
This guide provides a technical analysis of pyrimidine-cyclohexanedione analogs, a class of herbicides targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] While commercial standards like Mesotrione (a benzoyl-cyclohexanedione) dominate the market, resistance issues have necessitated scaffold hopping.
Replacing the benzene ring of Mesotrione with a pyrimidine heterocycle alters lipophilicity, electronic distribution, and
Mechanism of Action: The HPPD Blockade[2][3][4]
HPPD (EC 1.13.11.[2][3][4]27) is a non-heme iron-dependent dioxygenase. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[5][6] This is the rate-limiting step in plastoquinone and tocopherol biosynthesis.
Inhibition Logic:
Tri-ketone inhibitors (like Mesotrione and pyrimidine analogs) act as chelating agents. The 1,3-cyclohexanedione moiety coordinates with the ferrous ion (
Visualization: HPPD Inhibition Pathway[10]
Figure 1: The catalytic pathway of HPPD. The pyrimidine-cyclohexanedione inhibitor (Red) competes with HPPA (Yellow) for the Iron center, halting the production of protective tocopherols.
Comparative SAR Analysis
The structural evolution from Mesotrione to Pyrimidine analogs focuses on three domains: the Head (chelating moiety), the Linker , and the Tail (aromatic/heteroaromatic ring).
The Pharmacophore Breakdown
| Structural Domain | Mesotrione (Standard) | Pyrimidine Analog (Novel) | SAR Impact |
| Head (Chelator) | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione | Essential. Must possess an enolizable proton ( |
| Linker | Carbonyl (-C=O-) | Carbonyl (-C=O-) | Essential. Maintains the correct geometry for bidentate chelation. |
| Tail (Scaffold) | Substituted Benzene | Substituted Pyrimidine | Variable. The pyrimidine nitrogen atoms accept H-bonds, potentially interacting with residues like Asn or Ser in the active site, unlike the hydrophobic benzene. |
Key Substitution Effects (The "Tail")
-
Electron Withdrawing Groups (EWGs): Just as the nitro (
) and methylsulfonyl ( ) groups on Mesotrione increase the acidity of the enolic hydroxyl, adding EWGs (e.g., , ) to the pyrimidine ring enhances potency. -
-Stacking: Molecular docking studies suggest that the pyrimidine ring engages in distinct
- stacking interactions with Phe381 and Phe424 (in Arabidopsis thaliana HPPD) which differs from the benzene stacking mode [1]. -
Lipophilicity: Pyrimidine analogs often exhibit lower LogP values than their benzene counterparts, potentially improving translocation in specific weed species.
Performance Data Comparison
The following table summarizes experimental data comparing Mesotrione with a high-performing Pyrimidine-Cyclohexanedione analog (Compound G31/Z21 series) based on recent literature [2, 3].
| Metric | Mesotrione (Control) | Pyrimidine Analog (Optimized) | Interpretation |
| Target | AtHPPD (Arabidopsis) | AtHPPD | Direct enzyme target. |
| Enzymatic | Optimized pyrimidines can achieve equipotent or superior binding affinity [3]. | ||
| Herbicidal Efficiency | 100% (Standard Dose) | >90% (at 75 g ai/ha) | Comparable efficacy against broadleaf weeds (Amaranthus, Chenopodium). |
| Crop Safety | High (Maize) | High (Maize, Cotton) | Pyrimidine analogs show excellent selectivity due to rapid metabolism in crops (P450 degradation). |
| Resistance Profile | Vulnerable | Potential Utility | Structural divergence may overcome metabolic resistance mechanisms evolved against benzoyl-diones. |
Experimental Protocols
To validate these findings in your own lab, use the following self-validating workflows.
Synthesis: The Cyanide Rearrangement Route
Why this route? It is the industry standard for forming the C-C bond between the acidic cyclohexanedione and the aromatic acid chloride.
-
Reagents: Substituted pyrimidine-carboxylic acid, 1,3-cyclohexanedione, DCC (coupling agent), Acetone Cyanohydrin (catalyst), TEA (base).
-
Step 1 (Esterification): React the pyrimidine acid with 1,3-cyclohexanedione using DCC in DCM at
to form the Enol Ester .-
Validation: Monitor TLC for disappearance of the acid.
-
-
Step 2 (Rearrangement): Dissolve the enol ester in dry acetonitrile. Add TEA (2 eq) and Acetone Cyanohydrin (0.1 eq). Stir at RT for 4-6 hours.
-
Mechanism: The cyanide ion attacks the carbonyl, facilitating the migration of the pyrimidine carbonyl to the C-2 position of the cyclohexanedione.
-
-
Workup: Acidify with 2N HCl. The product precipitates or is extracted with EtOAc.
High-Throughput Bioassay (Colorimetric)
Why this assay? It avoids expensive HPLC/MS setups and allows rapid screening of hundreds of analogs [4].
-
System: Recombinant E. coli (Strain BL21) expressing plant HPPD (e.g., AtHPPD).
-
Principle: E. coli grown in Tyrosine-rich media produces a brown pigment (melanin-like) derived from HGA. HPPD inhibition prevents HGA formation, leaving the culture white/clear .
-
Protocol:
-
Culture E. coli in LB media + Tyrosine (2 mM) + IPTG (inducer).
-
Add test compounds in 96-well plates (Gradient: 0.01 to 100
). -
Incubate at
for 24 hours. -
Read: Absorbance at 400–450 nm.
-
Calculation: % Inhibition =
.
-
Visualization: Discovery Workflow
Figure 2: The iterative cycle for validating pyrimidine-cyclohexanedione analogs, moving from chemical synthesis to biological validation.
References
-
Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. Source: PubMed / Molecular Diversity (2024) URL:[Link]
-
Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups. Source: ResearchGate (2024) URL:[4][Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. (Note: Illustrates the pyrimidine scaffold hopping utility). Source: ResearchGate URL:[4][Link]
-
Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Source: PubMed (2014) URL:[Link]
Sources
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In Vivo Validation of Pyr-C81: A Novel Pyrimidine-Based CDK9 Inhibitor for Acute Myeloid Leukemia
A Comparative Guide for Drug Development Professionals
Introduction: The Unmet Need in Acute Myeloid Leukemia and the Rationale for Pyr-C81
Acute Myeloid Leukemia (AML) is a highly aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid precursor cells in the bone marrow.[1] Despite advances in treatment, outcomes for many patients, particularly those with relapsed or refractory disease, remain poor, underscoring the urgent need for novel therapeutic strategies.[2] A promising therapeutic target in AML is Cyclin-dependent kinase 9 (CDK9).[3]
CDK9 is a key regulator of transcriptional elongation.[4] In AML, CDK9 is often dysregulated, leading to the overexpression of critical anti-apoptotic proteins like MCL-1 and the proto-oncogene MYC, which are essential for the survival and proliferation of leukemia cells.[1][3] Inhibition of CDK9 offers a compelling strategy to simultaneously downregulate these key survival genes, thereby inducing apoptosis in malignant cells.[3]
This guide details the in vivo validation of Pyr-C81 , a novel, highly selective pyrimidine-based CDK9 inhibitor. We present a head-to-head comparison with Alvocidib (Flavopiridol) , a first-generation, broad-spectrum CDK inhibitor that has shown clinical activity in AML.[2][5] The objective is to provide researchers and drug development professionals with a comprehensive overview of Pyr-C81's therapeutic potential, supported by robust preclinical data.
Deep Dive into the Mechanism of Action: Targeting Transcriptional Addiction in AML
The survival of AML cells is often dependent on the continuous, high-level expression of specific oncogenes and anti-apoptotic proteins, a phenomenon known as transcriptional addiction. The Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit, is a master regulator of this process.[6]
P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from transcriptional initiation to productive elongation.[7] By inhibiting CDK9, Pyr-C81 effectively stalls this process, leading to a rapid decrease in the mRNA levels of proteins with short half-lives, such as MCL-1 and MYC.[3] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway, leading to the selective death of cancer cells.[4] Alvocidib functions through a similar mechanism but also inhibits other CDKs, which may contribute to both its efficacy and its toxicity profile.[8][9]
Figure 2: AML Patient-Derived Xenograft (PDX) study workflow.
Results: Superior Efficacy and Biomarker Modulation of Pyr-C81
Pyr-C81 demonstrated significant, dose-dependent anti-leukemic activity, which was superior to that of Alvocidib at its maximum tolerated dose.
Comparative Efficacy and Survival
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) | Tumor Burden Reduction (Day 21, % hCD45+) |
| Vehicle Control | 25 | - | 85 ± 7% |
| Alvocidib (5 mg/kg) | 38 | 52% | 42 ± 9% |
| Pyr-C81 (50 mg/kg) | 45 | 80% | 25 ± 6% |
| Pyr-C81 (100 mg/kg) | 58 | 132% | 8 ± 3% |
| Data are presented as mean ± SEM. |
Animals treated with the high dose of Pyr-C81 showed a 132% increase in median lifespan compared to the vehicle control group, a marked improvement over the 52% increase observed with Alvocidib.
Pharmacodynamic Biomarker Analysis
To confirm that the observed in vivo efficacy was due to the intended mechanism of action, we performed Western blot and Immunohistochemistry (IHC) analysis on bone marrow samples from the pharmacodynamic satellite groups.
| Biomarker | Method | Vehicle Control | Alvocidib (5 mg/kg) | Pyr-C81 (100 mg/kg) |
| p-RNAPII (Ser2) | IHC | +++ | + | + |
| MCL-1 | Western Blot | 1.00 | 0.45 ± 0.08 | 0.15 ± 0.05 |
| MYC | Western Blot | 1.00 | 0.52 ± 0.11 | 0.21 ± 0.07 |
| Cleaved Caspase-3 | IHC | + | ++ | +++ |
| IHC scores are qualitative (+ weak, ++ moderate, +++ strong). Western blot data are normalized to vehicle and presented as mean ± SEM. |
The data clearly show that Pyr-C81 is more effective than Alvocidib at reducing the phosphorylation of RNA Polymerase II Ser2, the direct target of CDK9. This leads to a more profound downstream reduction in MCL-1 and MYC protein levels and a corresponding significant increase in the apoptotic marker, cleaved caspase-3.
Experimental Protocols
AML Patient-Derived Xenograft (PDX) Model
-
Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old. [10]* Cell Implantation: Cryopreserved human AML patient cells were thawed, washed, and resuspended in PBS. Each mouse was intravenously injected with 5 x 106 viable cells. [11]* Engraftment Monitoring: Starting at day 14 post-implantation, peripheral blood was collected weekly. Red blood cells were lysed, and the remaining cells were stained with anti-human CD45 and anti-mouse CD45 antibodies for flow cytometry analysis. Treatment was initiated when human CD45+ cells exceeded 1% of total leukocytes.
-
Dosing: As described in the study design section. Animals were monitored daily for clinical signs of toxicity and body weight was recorded twice weekly.
-
Endpoint: The primary endpoint was survival. Euthanasia was performed when animals exhibited predefined humane endpoints (e.g., >20% body weight loss, hind-limb paralysis).
Western Blot Analysis of Bone Marrow
-
Sample Preparation: Bone marrow was flushed from femurs using a lysis buffer (RIPA) supplemented with protease and phosphatase inhibitors. [12]Samples were then mechanically homogenized and clarified by centrifugation. [13]* Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: 30 µg of protein per sample was loaded onto a 4-12% SDS-PAGE gel. [14]Proteins were separated by electrophoresis and subsequently transferred to a PVDF membrane. [13]* Immunoblotting: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST. The membrane was then incubated overnight at 4°C with primary antibodies (anti-MCL-1, anti-MYC, anti-β-actin). [14]* Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was visualized using an enhanced chemiluminescence (ECL) substrate and imaged. [15]Densitometry analysis was performed to quantify protein levels relative to the loading control (β-actin).
Immunohistochemistry (IHC)
-
Tissue Preparation: Femurs were collected and fixed in 10% neutral buffered formalin for 24 hours before being decalcified and embedded in paraffin. 5 µm sections were cut. [16]* Antigen Retrieval: Slides were deparaffinized and rehydrated. Heat-induced epitope retrieval was performed by incubating slides in a citrate buffer (pH 6.0) at 95°C for 20 minutes. [17]* Staining: Slides were treated with a peroxidase block, followed by a protein block. Primary antibodies (anti-phospho-RNAPII Ser2, anti-cleaved caspase-3) were applied and incubated overnight at 4°C. [18][19]* Detection and Visualization: A polymer-based detection system with a DAB chromogen was used. Slides were counterstained with hematoxylin, dehydrated, and mounted. [20]Stained slides were scanned and analyzed by a pathologist blinded to the treatment groups.
Discussion and Conclusion
The in vivo data presented in this guide strongly support the therapeutic potential of Pyr-C81 for the treatment of AML. In a clinically relevant PDX model, Pyr-C81 demonstrated superior efficacy compared to the established CDK inhibitor, Alvocidib, resulting in a significantly greater survival benefit.
The key advantages of Pyr-C81 appear to stem from its enhanced selectivity and potency for CDK9. The pharmacodynamic data confirm a more profound on-target effect for Pyr-C81, as evidenced by the greater reduction in p-RNAPII, MCL-1, and MYC levels. This robust target engagement translates directly to a stronger pro-apoptotic response in the leukemic cells.
While Alvocidib's broader CDK inhibition profile may offer activity through multiple mechanisms, it can also lead to off-target toxicities. [8][21]The focused mechanism of Pyr-C81 suggests the potential for a wider therapeutic window, a critical factor for a patient population that is often frail. The successful in vivo validation of Pyr-C81 marks a critical milestone in its preclinical development. [22][23]These compelling results warrant further investigation and position Pyr-C81 as a promising next-generation candidate for AML therapy.
References
- Bose, P., Simmons, G. L., & Grant, S. (2013). Cyclin-dependent kinase inhibitor therapy for hematologic malignancies. Expert Opinion on Investigational Drugs, 22(6), 723-738. [Link not available]
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Champions Oncology. (n.d.). Humanized AML Mouse Model. Retrieved from [Link]
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Boffo, S., Damato, A., Alfano, L., & Giordano, A. (2018). CDK9 inhibitors in acute myeloid leukemia. Journal of Experimental & Clinical Cancer Research, 37(1), 36. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
- Wang, S., & Fischer, P. M. (2008). Cyclin-dependent kinase 9: a key transcriptional regulator and potential drug target in oncology, virology and cardiology. Trends in Pharmacological Sciences, 29(6), 302-313. [Link not available]
-
Zeidner, J. F., & Karp, J. E. (2019). Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach. Expert Opinion on Investigational Drugs, 28(11), 999-1012. Retrieved from [Link]
-
Synapse. (2023, November 16). What are CDK9 inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Patient-Derived Acute Myeloid Leukemia (AML) Models. Retrieved from [Link]
-
Klco, J. M., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols, 1(2), 100111. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Acute Myeloid Leukemia PDX Models for Recurrence Studies and Clinical Trials. Retrieved from [Link]
-
Li, S., et al. (2023). Advances in the application of patient-derived xenograft models in acute leukemia resistance. Journal of Hematology & Oncology, 16(1), 59. Retrieved from [Link]
- Walsby, E., et al. (2014). The role of CDK9 in the pathobiology of acute myeloid leukemia. Blood, 124(21), 299. [Link not available]
-
Roth, A. D. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. Retrieved from [Link]
-
FATE. (2019, March 14). Identification and targeting of novel CDK9 complexes in acute myeloid leukemia. Blood. Retrieved from [Link]
-
Natarajan, K., et al. (2013). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry, 56(21), 8255-8270. Retrieved from [Link]
-
FirstWord Pharma. (2026, January 12). Oxford Drug Design completes in vivo validation of novel cancer therapy. Retrieved from [Link]
-
The American Journal of Managed Care. (2018, August 21). Current and Emerging Therapies for Patients With Acute Myeloid Leukemia: A Focus on MCL-1 and the CDK9 Pathways. Retrieved from [Link]
-
Wikipedia. (n.d.). Alvocidib. Retrieved from [Link]
-
Morales, F., & Giordano, A. (2016). Overview of CDK9 as a target in cancer research. Cell & Gene, 4(2), 10.1080/21655979.2016.1156948. Retrieved from [Link]
-
Deep, A., et al. (2018). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. New Journal of Chemistry, 42(22), 18500-18507. Retrieved from [Link]
-
PharmaTimes. (2026, January 12). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. Retrieved from [Link]
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El-Gazzar, M., et al. (2024). Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers in Chemistry, 12. Retrieved from [Link]
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Kim, S. W., et al. (2016). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of Pathology and Translational Medicine, 50(6), 411-418. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Retrieved from [Link]
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Antibodies.com. (2025, September 26). Immunohistochemistry (IHC): The Complete Guide. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Properties of Pyrimidine Derivatives
This guide provides a comparative analysis of the antioxidant properties of pyrimidine derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the structural significance of the pyrimidine scaffold, compare the efficacy of various derivatives using data from established antioxidant assays, and provide detailed protocols to ensure the reproducibility of these critical experiments.
Introduction: The Pyrimidine Scaffold in Redox Biology
The pyrimidine ring is a fundamental heterocyclic scaffold found in essential biomolecules, including the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and vitamin B1.[1][2][3] This natural prevalence has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, leading to the development of numerous drugs with diverse therapeutic applications.[1][2][4] Among their many biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the antioxidant potential of pyrimidine derivatives is an area of intense investigation.[3][5][6][7][8]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases such as cancer, diabetes, and neurodegenerative disorders.[5][9][10][11] Antioxidants mitigate this damage by neutralizing free radicals, and synthetic compounds like pyrimidine derivatives represent a promising avenue for therapeutic intervention.[5][10][11] This guide delves into the methodologies used to quantify their antioxidant capacity and compares the performance of different structural classes.
Methodologies for Assessing Antioxidant Capacity
The evaluation of antioxidant properties is not a one-size-fits-all process. Different assays measure distinct aspects of antioxidant action, such as radical scavenging, reducing power, or inhibition of lipid peroxidation. Therefore, a multi-assay approach is crucial for a comprehensive assessment. Here, we discuss the most common in vitro chemical and cell-based assays.
Chemical-Based Assays
These assays measure the direct interaction of an antioxidant with a stable radical or an oxidant.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is one of the most common and straightforward methods. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[12] The simplicity of this assay makes it ideal for high-throughput screening. However, the bulky nature of the DPPH radical can sometimes lead to an underestimation of the activity of sterically hindered antioxidants.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green.[13][14] Antioxidants in the sample reduce the ABTS•+, returning it to its colorless form. The change in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[13][15] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its sensitivity over a wide pH range.[16]
-
Lipid Peroxidation Inhibition Assay : This assay mimics the oxidative damage to lipids in cell membranes. Peroxidation can be induced by agents like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical initiator.[17] The ability of a pyrimidine derivative to inhibit the AAPH-induced peroxidation of a lipid substrate, such as linoleic acid, is a direct measure of its protective effect against lipid damage.[1][17]
Cell-Based Assays
Cell-based assays provide more biologically relevant data by accounting for factors like cell uptake, metabolism, and localization of the test compound.
-
Cellular Antioxidant Activity (CAA) Assay : The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, typically 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.[18][19] Cells are first loaded with DCFH-DA, which is non-fluorescent until cellular esterases cleave the acetate groups to form DCFH. Then, an ROS generator (like AAPH) is added, which oxidizes DCFH to the highly fluorescent dichlorofluorescein (DCF).[18] An effective antioxidant will enter the cells and quench the ROS, thereby reducing the fluorescence signal.[18][20]
The following diagram illustrates a generalized workflow for screening pyrimidine derivatives for antioxidant activity.
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) Assay.
Conclusion and Future Directions
Pyrimidine derivatives are a versatile and highly promising class of compounds with significant antioxidant potential. This guide has demonstrated that a comprehensive evaluation requires a multi-assay approach, spanning both chemical and cell-based methods, to fully elucidate their mechanisms of action. The comparative data reveal that antioxidant efficacy is intricately linked to the specific substitution patterns on the pyrimidine core, offering a clear path for rational drug design. Future research should focus on optimizing these structures to enhance bioavailability and cellular uptake while minimizing off-target effects, ultimately paving the way for novel therapeutics to combat oxidative stress-related diseases.
References
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Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. [Link]
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ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
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Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. TU Dublin Research. [Link]
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Antioxidant Properties of Pyrimidine and Uracil Derivatives. (2016). ResearchGate. [Link]
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Antioxidant Properties of Pyrimidine and Uracil Derivatives. (2021). ResearchGate. [Link]
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Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity. (2010). Arabian Journal of Chemistry. [Link]
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Antioxidant Properties of Pyrimidine and Uracil Derivatives. (2017). Bentham Science Publishers. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PMC. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
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Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. (2024). Frontiers. [Link]
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Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Scite.ai. [Link]
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Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). PMC. [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives. (2010). Asian Journal of Research in Chemistry. [Link]
-
CAA Antioxidant Assay Kit. Zen-Bio. [Link]
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ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2020). MDPI. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Pyrimidinone Derivatives. Der Pharma Chemica. [Link]
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Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2020). PMC. [Link]
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Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. (2019). MedCrave Group. [Link]
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Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2020). Semantic Scholar. [Link]
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Safety Operating Guide
5-(Pyrimidin-5-yl)cyclohexane-1,3-dione proper disposal procedures
This guide outlines the technical disposal protocols for 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione , a nitrogen-functionalized cyclic dione often utilized as a pharmacophore in drug discovery or agrochemical synthesis.
As a Senior Application Scientist, I have structured this guide to prioritize containment of bioactivity and chemical compatibility . This molecule combines an acidic 1,3-dicarbonyl system with a basic pyrimidine ring, creating a unique "push-pull" electronic environment that dictates specific waste stream segregation.
Part 1: Chemical Profile & Risk Assessment
The "Why" Behind the Protocol
To dispose of this chemical safely, you must understand its reactivity profile. Treating it as generic "organic waste" is a procedural failure that can lead to container pressurization or environmental leaching.
| Feature | Chemical Consequence | Disposal Implication |
| 1,3-Dione Moiety | High acidity ( | DO NOT mix with Cyanide or Sulfide waste streams. The acidity can liberate toxic HCN or H₂S gas. |
| Pyrimidine Ring | Nitrogen-rich heterocycle; potential for biological activity (enzyme inhibition).[1] | Incineration is mandatory. Nitrogen heterocycles are often persistent in groundwater; landfilling is prohibited. |
| Solubility | Amphoteric nature; soluble in basic aqueous solutions and polar organic solvents (DMSO, DMF). | If in solution, ensure the waste solvent is compatible with the "High BTU" incineration stream. |
Part 2: The Self-Validating Disposal System
Trustworthiness through Verification
A "self-validating" system means the protocol includes checkpoints that prevent you from proceeding if a safety condition is unmet.
Pre-Disposal Checkpoints:
-
The Oxidizer Check:
-
Validation: Dip a starch-iodide strip into the waste container before adding this compound.
-
Reasoning: Pyrimidine rings can be susceptible to oxidative cleavage by strong oxidizers (e.g., peroxides, nitric acid), potentially generating exothermic heat or unstable byproducts.
-
-
The pH Check:
-
Validation: Ensure the receiving liquid waste stream has a pH between 4 and 10.
-
Reasoning: Adding this acidic solid to a highly basic waste stream (pH > 12) will result in immediate deprotonation and heat generation.
-
Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Precipitate)
Best Practice: Keep the compound solid whenever possible to minimize volume and spill risk.
-
Segregation: Isolate the solid in a clear, chemically resistant bag (polyethylene).
-
Labeling: Mark as "Hazardous Waste - Toxic/Irritant Solid."
-
Note: Even if specific toxicity data is absent, R&D intermediates must be treated as Potentially Hazardous Substances (PHS) .
-
-
Secondary Containment: Place the primary bag inside a secondary amber jar or a dedicated solid waste drum.
-
Handoff: Transfer to EHS for High-Temperature Incineration .
Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)
Common Context: The compound is dissolved in DMSO, Methanol, or Ethyl Acetate.
-
Stream Selection: Use the "Non-Halogenated Organic" waste stream.
-
Exception: If dissolved in DCM or Chloroform, use "Halogenated Organic."
-
-
Compatibility Test (The Validation Step):
-
Take 5 mL of the current waste container contents.
-
Add 1 mL of your 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione solution.
-
Observation: Watch for precipitation, bubbling, or heat.
-
Action: If stable after 5 minutes, proceed with bulk addition.
-
-
pH Adjustment: If the solution is highly acidic (pH < 2), neutralize slowly with 10% Sodium Bicarbonate to pH 5–7 before adding to the organic waste drum to prevent corrosion of metal safety cans.
Part 4: Waste Classification Table
Use these codes to populate your hazardous waste tag. (Note: Codes may vary by region; these align with US EPA/RCRA standards for generic hazardous organics).
| Parameter | Value/Code | Notes |
| Physical State | Solid (Powder) or Liquid (Solution) | |
| Primary Hazard | Irritant / Toxic | Based on Pyrimidine bioactivity potential.[2] |
| RCRA Code (USA) | D001 (If in flammable solvent) | If solid, often managed as Non-Regulated Hazardous Waste (unless P-listed). |
| Disposal Method | Fuel Blending / Incineration | Do not sewer. |
| Storage Group | Blue (Health Hazard/Toxic) | Store away from Oxidizers (Yellow). |
Part 5: Decision Workflow (Visualization)
The following diagram illustrates the logical flow for disposing of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione, ensuring no incompatible mixing occurs.
Caption: Operational decision tree for segregating 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione waste, emphasizing the critical oxidizer validation step for liquid streams.
Part 6: Emergency Contingencies
Spill Management:
-
Dry Spill: Do not sweep dry dust (inhalation risk). Cover with a damp paper towel or use a HEPA-filter vacuum. Place waste in the solid stream.
-
Wet Spill: Absorb with vermiculite or clay-based absorbent. Do not use paper towels if the solvent is an oxidizer (e.g., nitric acid), though this is rare for this compound.
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[3][4] The 1,3-dione is acidic and may cause stinging on abraded skin.
-
Eyes: Flush for 15 minutes.[3][5] The pyrimidine ring contributes to potential corneal irritation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (n.d.). Compound Summary: Pyrimidine.[7][8][9] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
